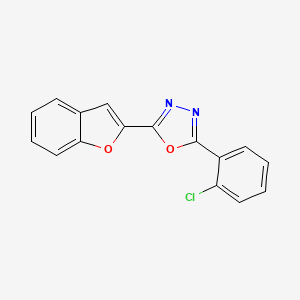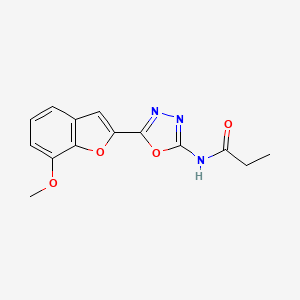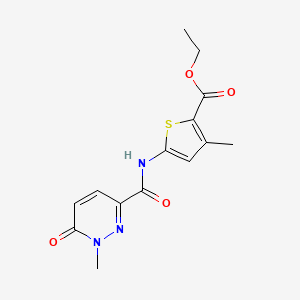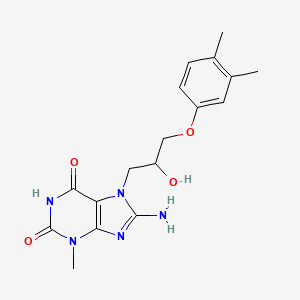![molecular formula C18H20F3N3O B2356079 5-Methyl-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine CAS No. 2380167-74-6](/img/structure/B2356079.png)
5-Methyl-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, MPTP, and has been the subject of numerous studies aimed at understanding its synthesis, mechanism of action, and physiological effects.
Mecanismo De Acción
The mechanism of action of MPTP involves its conversion to MPP+ (1-methyl-4-phenylpyridinium), which is a potent inhibitor of mitochondrial complex I. This inhibition leads to the accumulation of reactive oxygen species and the eventual death of dopaminergic neurons in the brain. The exact mechanism by which MPTP is converted to MPP+ is still not fully understood, but it is thought to involve the action of monoamine oxidase-B (MAO-B).
Biochemical and Physiological Effects
The biochemical and physiological effects of MPTP are primarily related to its selective toxicity towards dopaminergic neurons in the brain. This toxicity leads to a range of symptoms similar to Parkinson's disease, including tremors, rigidity, and bradykinesia. In addition to its effects on the brain, MPTP has also been shown to have other physiological effects such as reducing body weight and altering metabolic rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPTP in lab experiments is its ability to selectively target dopaminergic neurons in the brain, making it a useful tool for studying the underlying mechanisms of Parkinson's disease. However, one major limitation of using MPTP is its potential toxicity to humans, which makes it difficult to use in clinical studies. Additionally, MPTP is a highly reactive compound that can be difficult to work with, requiring specialized equipment and handling procedures.
Direcciones Futuras
There are numerous future directions for research on MPTP, including further studies on its mechanism of action and potential applications in the treatment of Parkinson's disease. Additionally, researchers may explore the use of MPTP in other areas of scientific research, such as the study of mitochondrial function and the development of new neuroprotective agents. Overall, MPTP has the potential to be a valuable tool for advancing our understanding of the brain and developing new treatments for neurological conditions.
Métodos De Síntesis
The synthesis of MPTP involves the reaction of 4-chloro-2-methylpyrimidine with 1-[[3-(trifluoromethyl)phenyl]methyl]piperidine in the presence of a base such as potassium carbonate. This reaction results in the formation of MPTP, which can be purified using various methods such as column chromatography.
Aplicaciones Científicas De Investigación
MPTP has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively damage dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in animal models. As a result, MPTP has been used to study the underlying mechanisms of Parkinson's disease and to develop new treatments for this debilitating condition.
Propiedades
IUPAC Name |
5-methyl-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c1-13-10-22-17(23-11-13)25-16-5-7-24(8-6-16)12-14-3-2-4-15(9-14)18(19,20)21/h2-4,9-11,16H,5-8,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYFOSJAQRODMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2355997.png)



![N-[4-(difluoromethoxy)phenyl]-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2356007.png)
![2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2356008.png)



![1-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2356016.png)


